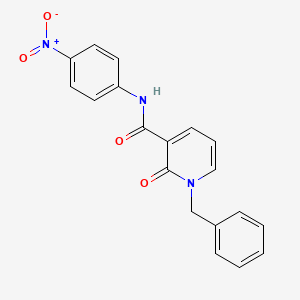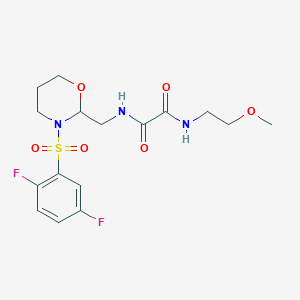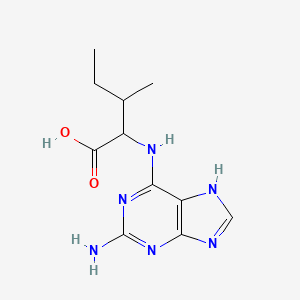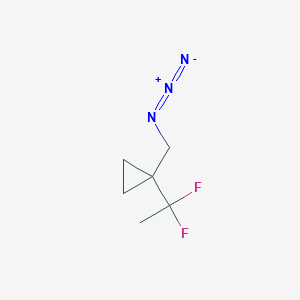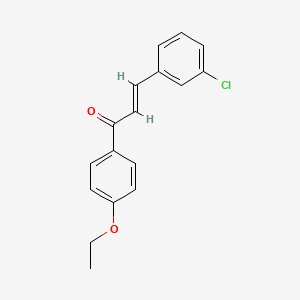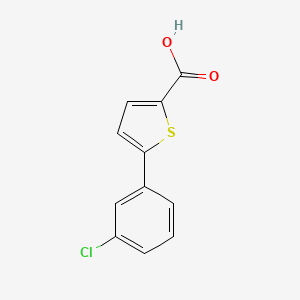
5-(3-Chlorophenyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorophenyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 893733-15-8 . It has a molecular weight of 238.69 . It is a powder at room temperature .
Synthesis Analysis
The compound 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of rivaroxaban . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The IUPAC Name of this compound is 5-(3-chlorophenyl)-2-thiophenecarboxylic acid . The InChI Code is 1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) .Chemical Reactions Analysis
Thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 238.69 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5-(3-Chlorophenyl)thiophene-2-carboxylic acid is involved in various chemical syntheses and reactions, contributing to the development of novel chemical compounds. For instance, its derivatives have been synthesized through reactions with methyl 3-hydroxythiophene-2-carboxylate, leading to the formation of thiophene-2,4-diols and subsequently, 3,5-dialkoxythiophene-2-carboxylic acids. These compounds serve as precursors for ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of thiophene derivatives in chemical synthesis (Corral & Lissavetzky, 1984). Additionally, the Copper-facilitated Suzuki-Miyaura coupling has been employed for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, highlighting the compound's utility in facilitating complex chemical transformations and enhancing yields (Hergert et al., 2018).
Material Science and Liquid-Crystalline Complexes
In material science, thiophene-based derivatives have been explored for their potential in creating supramolecular liquid-crystalline complexes. Novel complexes derived from 5-n-decyl-substituted thieno[3,2-b]thiophene-2- and thiophene-2-carboxylic acids have been developed, indicating the utility of these compounds in designing materials with unique properties (Tso et al., 1998).
Antimicrobial Agents
Research has also been directed towards evaluating the antimicrobial potential of thiophene derivatives. A study on the synthesis of 5-(alkylidene)thiophen-2(5H)-ones demonstrated their effectiveness in reducing biofilm formation by marine bacteria, suggesting the application of thiophene compounds as antimicrobial agents (Benneche et al., 2011).
Catalysis and Chemical Transformation
Thiophene-based carboxylic acids have been utilized as directing groups in the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes, offering a novel approach to biaryl scaffolds. This method simplifies the synthesis of complex biologically active compounds, demonstrating the catalytic capabilities of thiophene derivatives in organic synthesis (Zhang et al., 2015).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate have shown promising results in luminescence sensing and environmental contaminant removal. These MOFs exhibit high selectivity and sensitivity towards pollutants like Hg(II), Cu(II), and Cr(VI), underscoring the potential of thiophene-based compounds in environmental remediation and sensing applications (Zhao et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEPUGXCVVHZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2742706.png)
![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2742708.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742711.png)
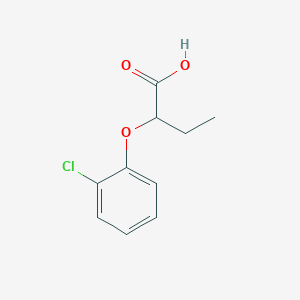
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2742713.png)
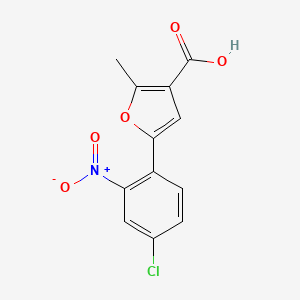
![N-cyclopropyl-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetamide](/img/structure/B2742717.png)
![5-((3-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742719.png)
![4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2742720.png)
